(6-Iodo-1,3-benzodioxol-5-yl)methanol

Description

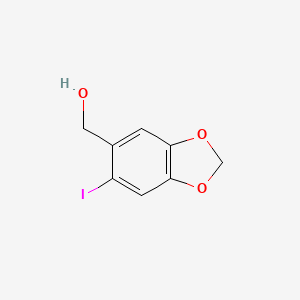

(6-Iodo-1,3-benzodioxol-5-yl)methanol is a benzodioxole derivative featuring a 1,3-benzodioxole core substituted with an iodine atom at position 6 and a hydroxymethyl (-CH₂OH) group at position 5. The 1,3-benzodioxole moiety is a bicyclic structure consisting of a benzene ring fused with a dioxole ring (two oxygen atoms at positions 1 and 3).

Properties

IUPAC Name |

(6-iodo-1,3-benzodioxol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO3/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-2,10H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODGKHOUSPOCIMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)CO)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60314458 | |

| Record name | (6-Iodo-2H-1,3-benzodioxol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60314458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69048-76-6 | |

| Record name | NSC283806 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283806 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (6-Iodo-2H-1,3-benzodioxol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60314458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Iodo-1,3-benzodioxol-5-yl)methanol typically involves the iodination of a benzodioxole precursor followed by the introduction of a methanol group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the benzodioxole ring. The reaction conditions often include a solvent such as acetic acid and a temperature range of 50-80°C to facilitate the iodination process.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent addition, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: (6-Iodo-1,3-benzodioxol-5-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: The iodine atom can be reduced to form a hydrogen atom, resulting in the formation of a benzodioxole derivative.

Substitution: The iodine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.

Major Products:

Oxidation: Formation of (6-Iodo-1,3-benzodioxol-5-yl)aldehyde or (6-Iodo-1,3-benzodioxol-5-yl)carboxylic acid.

Reduction: Formation of (1,3-benzodioxol-5-yl)methanol.

Substitution: Formation of various substituted benzodioxole derivatives.

Scientific Research Applications

Chemistry: (6-Iodo-1,3-benzodioxol-5-yl)methanol is used as a building block in organic synthesis for the preparation of more complex molecules

Biology: In biological research, this compound is used as a probe to study the effects of iodine-containing compounds on biological systems. Its ability to undergo substitution reactions makes it a valuable tool for labeling biomolecules with iodine.

Medicine: The compound has potential applications in medicinal chemistry for the development of iodinated pharmaceuticals. Its structure allows for the exploration of iodine’s role in drug activity and metabolism.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of (6-Iodo-1,3-benzodioxol-5-yl)methanol involves its ability to undergo various chemical transformations, which can affect its interaction with biological targets. The iodine atom in the compound can participate in halogen bonding, influencing the binding affinity and specificity of the compound towards its molecular targets. Additionally, the methanol group can undergo oxidation or reduction, altering the compound’s chemical properties and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs within the Benzodioxole Family

6-Nitro-1,3-benzodioxole-5-methanol (CAS 15341-08-9)

- Structure: Differs by substitution of iodine with a nitro (-NO₂) group at position 6.

- Molecular Formula: C₈H₇NO₅.

- Key Properties: The nitro group is electron-withdrawing, reducing electron density on the aromatic ring compared to the iodine substituent. Higher polarity due to the nitro group may enhance solubility in polar solvents. No direct biological activity reported, but nitro-substituted benzodioxoles are often intermediates in synthetic chemistry .

1-(1,3-Benzodioxol-5-yl)-2-(6-iodo-1,3-benzodioxol-5-yl)ethanone (CAS 134454-83-4)

- Structure: Features two benzodioxole rings linked via an ethanone group, with iodine at position 6 of one ring.

- Molecular Formula : C₁₆H₁₁O₅I.

- Key Properties :

PU-H71 (8-[(6-Iodo-1,3-benzodioxol-5-yl)sulfanyl]-9-[3-(propan-2-ylamino)propyl]purin-6-amine)

- Structure : Incorporates the (6-iodo-1,3-benzodioxol-5-yl) group as part of a larger purine-based inhibitor.

- Molecular Formula : C₂₁H₂₄IN₇O₂S.

- Key Properties: Acts as a potent Hsp90 inhibitor with anti-cancer activity in breast cancer, lymphoma, and hepatocellular carcinoma models. Solubility: 100 mg/mL in DMSO and ethanol, 34 mg/mL in water .

Iodo-Substituted Heterocyclic Methanol Derivatives

(2-(3-Iodophenyl)benzo[d]oxazol-5-yl)methanol (CAS 5025-47-8)

- Structure : Benzooxazole ring with a 3-iodophenyl substituent and a hydroxymethyl group.

- Molecular Formula: C₁₄H₁₀INO₂.

- Key Properties: The benzooxazole ring enhances stability compared to benzodioxole. Potential applications in optoelectronics due to the conjugated system .

(4-Iodo-3-methylisoxazol-5-yl)methanol (CAS 1380519-89-0)

- Structure : Isoxazole ring substituted with iodine (position 4), methyl (position 3), and hydroxymethyl (position 5).

- Molecular Formula: C₅H₆INO₂.

- Methyl group increases hydrophobicity compared to benzodioxole derivatives .

Psychoactive Benzodioxole Derivatives

(+)-N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB)

- Structure : Benzodioxole ring linked to a butanamine chain.

- Molecular Formula: C₁₂H₁₇NO₂.

- Key Properties :

Table 1: Comparative Analysis of Key Compounds

Biological Activity

(6-Iodo-1,3-benzodioxol-5-yl)methanol is an organic compound that has garnered interest due to its potential biological activities. This compound features an iodine atom attached to a benzodioxole ring, which is further connected to a methanol group. Its unique structure allows it to participate in various chemical reactions, making it a valuable tool in biological research and medicinal chemistry.

The synthesis of this compound typically involves the iodination of a benzodioxole precursor followed by the introduction of a methanol group. Common methods include using iodine in the presence of oxidizing agents under controlled conditions, such as acetic acid at temperatures ranging from 50°C to 80°C.

The biological activity of this compound can be attributed to its ability to undergo various chemical transformations. The iodine atom can participate in halogen bonding, which influences the compound's binding affinity towards biological targets. Additionally, the methanol group can be oxidized or reduced, altering the compound’s reactivity and interaction with biomolecules.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds related to this compound. For instance, related benzodioxole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (human lung adenocarcinoma) and C6 (rat glioma) cells. In particular, certain derivatives exhibited low toxicity towards healthy NIH/3T3 cells while effectively inducing apoptosis in cancer cells .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | IC50 (A549) | IC50 (C6) | Toxicity (NIH/3T3) |

|---|---|---|---|

| Compound 5 | 10.67 ± 1.53 µM | 4.33 ± 1.04 µM | Low |

| Compound 2 | 24.0 ± 3.46 µM | 12.33 ± 4.93 µM | Low |

| Compound 10 | 29.67 ± 5.51 µM | 23.33 ± 2.08 µM | Moderate |

The mechanism behind these anticancer effects appears to involve the disturbance of mitochondrial membrane potential and inhibition of DNA synthesis in cancer cells .

Case Studies

A notable case study involved the evaluation of a series of benzodioxole-based thiosemicarbazone derivatives for anticancer activity. Among these, one compound demonstrated significant cytotoxicity against both A549 and C6 cell lines while maintaining low toxicity towards NIH/3T3 cells. The study emphasized the influence of substituents on the benzene ring in enhancing anticancer activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.